molecular formula C15H12O4 B8282050 2-Benzoyl-5-methoxybenzoic acid CAS No. 2159-48-0

2-Benzoyl-5-methoxybenzoic acid

Cat. No. B8282050
CAS RN: 2159-48-0
M. Wt: 256.25 g/mol
InChI Key: NTVAYOXZDORJJU-UHFFFAOYSA-N
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Patent
US07423030B2

Procedure details

10.55 g (210 mmol) of hydrazine hydrate are added to a solution of 5.4 g of 2-benzoyl-5-methoxy-benzoic acid in 50 mL of ethanol, and the mixture is refluxed for 2 hours 30 minutes. The reaction medium is cooled and then filtered. The precipitate obtained is washed with ethanol and then dried under reduced pressure at 40° C. 740 mg of product are obtained in the form of a white solid.
Quantity
10.55 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[C:4]([C:12]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][C:13]=1[C:14](O)=[O:15])(=O)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(O)C>[CH3:22][O:21][C:18]1[CH:17]=[C:13]2[C:12]([C:4]([C:5]3[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=3)=[N:2][NH:3][C:14]2=[O:15])=[CH:20][CH:19]=1 |f:0.1|

Inputs

Step One
Name
Quantity
10.55 g
Type
reactant
Smiles
O.NN
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C(=O)O)C=C(C=C1)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction medium is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
WASH
Type
WASH
Details
is washed with ethanol
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure at 40° C

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C(=NNC(C2=C1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: CALCULATEDPERCENTYIELD 13.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.